CID 69302208
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Overview
Description
CID 69302208 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
CID 69302208 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 69302208 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, it may be explored for its therapeutic properties. In industry, it can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 69302208 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
CID 69302208 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The specific differences in reactivity, stability, and applications make this compound a valuable compound in its own right.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and applications make it a valuable tool for researchers and industry professionals alike. Further studies and exploration of this compound can lead to new discoveries and advancements in science and technology.
Properties
Molecular Formula |
C3H3Si |
---|---|
Molecular Weight |
67.14 g/mol |
InChI |
InChI=1S/C3H3Si/c4-3-1-2-3/h1-3H |
InChI Key |
VXQGRFXSWOICDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1[Si] |
Origin of Product |
United States |
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